Nigeglanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nigeglanine is a natural product found in Nigella sativa and Nigella glandulifera with data available.
Scientific Research Applications
Chemical Structure and Derivation
Nigeglanine, a novel compound identified in the seeds of Nigella glandulifera, is significant for its unique chemical structure. It is one of the rare natural products containing an indazole nucleus, making it a subject of interest in chemical research. Its structure and a derivative were elucidated using spectral analysis, including two-dimensional NMR spectroscopy (Yu-Ming Liu, Jun-shan Yang, & Qing-Hua Liu, 2004).
Pharmacological Potential
Research has shown that this compound exhibits a protective effect in dextran sulfate sodium-induced experimental colitis in mice and Caco-2 cells. It significantly reduced weight and colon length loss, inhibited intestinal epithelial cell damage, and influenced the production of proinflammatory and anti-inflammatory factors. This indicates its potential as a dietary therapy for ulcerative colitis, highlighting its anti-inflammatory properties (Xue-jiao Gao, Bin Tang, Huihuang Liang, Li Yi, & Zi-gong Wei, 2019).
Synthetic Approaches
The first syntheses of this compound and its related compounds have been achieved through key steps like ortho-lithiation/acylation and direct amination of an isatin ring system. These syntheses are pivotal in exploring the compound’s therapeutic potentials and further chemical research (Eric L. Elliott, S. Bushell, M. Cavero, Brian Tolan, & T. R. Kelly, 2005). Moreover, a method for the synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems, like that in this compound, has been developed. This approach, useful for large-scale synthesis, is a significant advancement in the field of organic chemistry (Aaron C. Sather, Orion B. Berryman, & J. Rebek, 2012).
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one |
InChI |
InChI=1S/C12H14N2O/c1-9-6-11-10(12(15)7-9)8-13-4-2-3-5-14(11)13/h6-8H,2-5H2,1H3 |
InChI Key |
FAGBILYNJCYFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CN3CCCCN3C2=C1 |
Synonyms |
nigeglanine nigeglanine hydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.